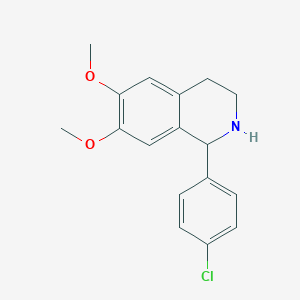

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorophenyl group and two methoxy groups attached to the isoquinoline core

Méthodes De Préparation

The synthesis of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups. Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are commonly used.

Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted isoquinolines and quinolines.

Applications De Recherche Scientifique

Structural Characteristics

CTIQ belongs to the class of tetrahydroisoquinolines, characterized by a bicyclic structure that includes a nitrogen atom. The presence of methoxy groups enhances its lipophilicity and potential biological activity.

Antidepressant Effects

Research indicates that CTIQ exhibits antidepressant-like effects in animal models. In a study published in Pharmacology Biochemistry and Behavior, CTIQ was shown to significantly reduce immobility time in the forced swim test, suggesting an increase in serotonin levels or modulation of monoamine neurotransmitter systems .

Neuroprotective Properties

CTIQ has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. A study published in Neuroscience Letters highlighted its ability to reduce cell death in neuronal cultures exposed to neurotoxic agents, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anticancer Activity

Preliminary studies suggest that CTIQ may possess anticancer properties. In vitro assays have shown that CTIQ can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Synthesis and Derivatives

CTIQ serves as a precursor for synthesizing various derivatives with enhanced pharmacological profiles. Researchers have explored modifications on the methoxy groups and the phenyl ring to optimize biological activity while minimizing toxicity .

Case Studies

- Antidepressant Study :

- Neuroprotection Research :

- Anticancer Activity Assessment :

Table 1: Summary of Biological Activities of CTIQ

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antidepressant | Forced swim test | Reduced immobility time |

| Neuroprotective | Neuronal culture assays | Decreased oxidative stress-induced cell death |

| Anticancer | In vitro assays | Inhibited proliferation; induced apoptosis |

Table 2: Synthetic Derivatives of CTIQ

| Derivative Name | Modifications | Biological Activity |

|---|---|---|

| 6-Methyl-CTIQ | Methyl group on methoxy | Enhanced antidepressant activity |

| 7-Hydroxy-CTIQ | Hydroxyl group addition | Increased neuroprotective properties |

| 4-Fluoro-CTIQ | Fluorine substitution | Improved anticancer efficacy |

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory pathways or as a ligand for receptors implicated in cancer cell proliferation .

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: This compound shares the chlorophenyl group but differs in the core structure, leading to different chemical properties and applications.

N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine: Another compound with a chlorophenyl group, but with a triazole core, which imparts distinct biological activities.

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and potential for diverse applications in scientific research and industry.

Activité Biologique

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as compound A ) is a synthetic derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound A can be represented by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 232.7 g/mol

- CAS Number : 2328-12-3

The presence of the chlorophenyl and dimethoxy groups is significant in influencing the compound's biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compound A. In vitro assays demonstrated that it exhibits moderate cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC) values for these cell lines were reported as follows:

| Cell Line | IC (µM) |

|---|---|

| HCT-116 | 15.4 |

| MCF-7 | 22.8 |

These results indicate that compound A has a selective inhibitory effect on cancer cells while showing minimal toxicity to normal cells .

2. Antioxidant Activity

Compound A has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively in various assays, including DPPH and ABTS tests. The antioxidant activity was quantified using IC values compared to standard antioxidants like ascorbic acid.

| Assay Type | IC (µM) | Reference Standard |

|---|---|---|

| DPPH | 12.5 | Ascorbic Acid (10) |

| ABTS | 15.0 | Ascorbic Acid (8) |

These findings suggest that compound A could be a promising candidate for developing antioxidant therapies .

3. Neuroprotective Effects

Research indicates that compound A may exhibit neuroprotective effects. In animal models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive function. Mechanistic studies suggest that it may inhibit apoptotic pathways in neuronal cells, making it a potential therapeutic agent for conditions like Alzheimer's disease .

The biological activities of compound A can be attributed to its interaction with various molecular targets:

- Inhibition of Kinases : Compound A has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, which is crucial for its anticancer effects.

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage.

- Modulation of Neurotransmitter Systems : Preliminary studies suggest that compound A may influence neurotransmitter levels in the brain, contributing to its neuroprotective effects.

Case Studies

Several case studies have documented the effects of compound A in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, administration of compound A resulted in a significant reduction in tumor volume compared to control groups.

- Neurodegeneration Model : In a rat model of induced neurodegeneration, treatment with compound A improved memory retention scores significantly compared to untreated controls.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOFLAMHIMULAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400654 | |

| Record name | 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55507-15-8 | |

| Record name | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55507-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exert its anticonvulsant effects?

A: This compound acts as a non-competitive antagonist of AMPA receptors (AMPARs) []. AMPARs are glutamate receptors crucial for fast excitatory synaptic transmission in the central nervous system. Overactivation of these receptors contributes to epileptogenesis and neuronal damage. By blocking AMPARs, this compound helps to dampen excessive neuronal excitation, thus providing anticonvulsant effects.

Q2: What is the relationship between the structure of this compound and its anticonvulsant activity?

A: Researchers have investigated the Structure-Activity Relationship (SAR) of this compound and related compounds []. They developed a 3D ligand-based pharmacophore model that identified key structural features for AMPAR antagonism and anticonvulsant activity. This model facilitated the exploration of structural modifications to the compound, leading to the identification of other potential anticonvulsant agents, such as the trans isomer of 2-(4-chlorobenzyl)-3-(4methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735). This research highlights the importance of SAR studies in drug discovery for optimizing compound structures for desired pharmacological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.